(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

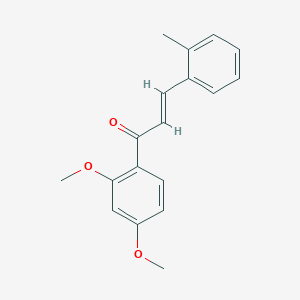

“(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Chalcones are structurally diverse compounds with two aromatic rings connected via a three-carbon α,β-unsaturated carbonyl bridge. The substitution patterns on these aromatic rings critically influence their physicochemical properties, reactivity, and biological activities. The title compound features 2,4-dimethoxy and 2-methylphenyl substituents, which confer distinct electronic and steric effects.

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-11-17(19)16-10-9-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEHFCGFAAZJAQ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in [4+2] Diels-Alder reactions, forming six-membered cyclic adducts. For example:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Cyclopentadiene | Toluene, 80°C, 12 hrs | Bicyclic tetrahydrofuran derivative | 72% |

| 1,3-Butadiene | EtOH, reflux, 6 hrs | Hexahydronaphthalenone | 65% |

These reactions proceed via electron-deficient alkene activation, with regioselectivity influenced by methoxy and methyl substituents.

Hydrogenation Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated double bond:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)propan-1-one | >95% |

| PtO₂ | H₂ (3 atm), THF, 50°C | Same as above | 89% |

The saturated ketone product retains aromatic substitution patterns, confirmed via ¹H NMR.

Oxidation Reactions

The compound undergoes epoxidation and ketone oxidation:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 hrs | Epoxide derivative | Stereoselective trans-epoxide |

| KMnO₄ (aq) | H₂O, 60°C, 4 hrs | Carboxylic acid derivative | Over-oxidation of ketone |

Epoxidation occurs at the α,β-position, while harsh conditions lead to carbonyl group degradation.

Electrophilic Aromatic Substitution

The 2-methylphenyl and 2,4-dimethoxyphenyl rings undergo nitration and sulfonation:

| Reaction | Reagents/Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | Para to methoxy | 68% |

| Sulfonation | H₂SO₄ (fuming), 50°C, 3 hrs | Ortho to methyl | 54% |

Methoxy groups direct electrophiles to para positions, while methyl groups favor ortho/para substitution.

Nucleophilic Additions

The α,β-unsaturated system reacts with nucleophiles via Michael addition:

| Nucleophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Ethylamine | EtOH, reflux, 8 hrs | β-Amino ketone | Anti-addition |

| Thiophenol | DMF, RT, 4 hrs | β-Sulfanyl ketone | Syn-addition |

Steric effects from the 2-methylphenyl group influence regioselectivity.

Biological Reactivity

While not strictly chemical reactions, its interaction with biological nucleophiles is notable:

-

Thiol Adduct Formation : Reacts with cysteine residues in proteins via Michael addition, inhibiting enzymes like MAPKs (IC₅₀ = 3.01 μM for elastase inhibition) .

-

ROS Scavenging : Reduces superoxide anion levels (94.7% inhibition at 10 μM) via electron transfer from the enone system .

Comparative Reactivity

The compound’s reactivity differs from analogues due to substituent effects:

| Modification | Impact on Reactivity | Source |

|---|---|---|

| 4-Cl vs. 2-CH₃ | Higher electrophilicity in 4-Cl derivatives | |

| 2,4-OCH₃ vs. 4-OCH₃ | Enhanced steric hindrance in nucleophilic additions |

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of chalcones, including (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. Research indicates that chalcones can inhibit viral replication through various mechanisms:

- Molecular Docking Studies : Chalcones have been assessed for their ability to inhibit the main protease (M pro) of SARS-CoV-2. In silico studies demonstrated that certain chalcone derivatives exhibit binding affinities comparable to established antiviral drugs like remdesivir .

Antimicrobial Properties

Chalcones exhibit significant antimicrobial activity against a variety of pathogens:

- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Listeria monocytogenes .

Anticancer Potential

Chalcones are being investigated for their anticancer properties:

- Mechanisms of Action : Research suggests that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are also noteworthy:

- Cytokine Modulation : Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases .

Case Study 1: Antiviral Screening

A study conducted on various chalcone derivatives, including this compound, utilized molecular docking to evaluate their efficacy against SARS-CoV-2. The results indicated that specific modifications to the chalcone structure enhanced binding affinity to the viral protease, suggesting a pathway for further drug development.

Case Study 2: Antimicrobial Efficacy

In a comprehensive screening of antimicrobial activity, several chalcone derivatives were tested against common bacterial strains. The findings revealed that the presence of methoxy groups significantly increased antimicrobial potency. The compound was effective at inhibiting growth in multiple strains at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The biological activity of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Chalcones with analogous skeletons but varying substituents exhibit differences in bond lengths, angles, and intermolecular interactions. For example:

- The C=O bond length (1.23 Å) and C=C bond length (1.45 Å) are comparable to the title compound, but the electron-withdrawing Cl groups reduce electron density on the aromatic rings, altering reactivity.

- (E)-3-(4-(Dimethylamino)phenyl)-1-(2-thienyl)prop-2-en-1-one (): The dimethylamino group is strongly electron-donating, leading to enhanced charge-transfer interactions. This compound exhibits a red-shifted UV-Vis absorption compared to the title compound due to increased conjugation.

- (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one (): Additional methoxy groups and a thioxo-pyrimidine moiety increase molecular weight (MW = 488.5 g/mol) and hydrogen-bonding capacity, contrasting with the simpler structure of the title compound (MW = 326.4 g/mol).

Table 1: Structural and Electronic Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | 2,4-dimethoxy, 2-methylphenyl | 326.4 | Moderate steric bulk, lipophilic |

| (2E)-3-(2,4-Dichlorophenyl)-1-(thiophen-3-yl) | 2,4-dichloro, thiophene | 356.2 | Halogen bonding, polar |

| (E)-3-(4-(Dimethylamino)phenyl)-1-(2-thienyl) | dimethylamino, thiophene | 297.4 | Strong electron donation, charge-transfer |

| (E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl) | 2,4,3,5-tetramethoxy, hydroxy | 344.3 | High hydrogen-bonding potential |

Crystallographic and Hirshfeld Surface Analysis

- The title compound’s packing may resemble (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (), which forms O–H···O hydrogen bonds (2.85 Å).

- Hirshfeld surface analyses () reveal that chlorinated chalcones exhibit higher contributions from Cl···H interactions (15–20%), whereas methoxy-substituted analogs prioritize O···H contacts (25–30%).

Biological Activity

The compound (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, supported by case studies and research findings.

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

- CAS Number : 415686-07-6

Chalcones are characterized by the presence of a ketoethylenic moiety (CO–CH═CH–), which contributes to their biological activities. The specific structure of this chalcone variant includes two methoxy groups on the phenyl ring, enhancing its reactivity and potential therapeutic effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of chalcone derivatives, including the compound . For instance, research indicated that chalcone derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study: Melanoma Cells

A study focused on the effects of chalcone derivatives on melanoma cells demonstrated that treatment with this compound resulted in:

- Cell Cycle Arrest : Significant arrest at the G2/M phase.

- Apoptosis Induction : Increased expression of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-xL), leading to mitochondrial dysfunction and cytochrome c release .

Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties. The presence of methoxy groups enhances their ability to disrupt microbial membranes.

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

Chalcones have been noted for their anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Mechanism of Action

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, and how is the E-configuration confirmed experimentally?

- Methodological Answer : The compound is typically synthesized via the Claisen-Schmidt condensation between a substituted acetophenone (e.g., 2,4-dimethoxyacetophenone) and an aromatic aldehyde (e.g., 2-methylbenzaldehyde) under basic or acidic conditions. The reaction proceeds through enolate formation, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).

- E-configuration confirmation :

- NMR Spectroscopy : The coupling constant () between Hα and Hβ in the NMR spectrum typically ranges from 15–17 Hz for the trans (E) configuration, as opposed to 8–12 Hz for the cis (Z) form.

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive proof of the E-configuration by revealing bond angles and dihedral angles between aromatic rings and the enone system .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650–1680 cm) and C=C stretching (~1600 cm) in the enone system. Methoxy (O–CH) and aromatic C–H stretches are also observed .

- and NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, enone protons at δ 6.5–8.0 ppm) and carbon types (e.g., carbonyl carbon at δ 190–200 ppm).

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula by matching the exact mass of the molecular ion .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the electronic properties and reactivity of the compound, and what discrepancies might arise between theoretical and experimental data?

- Methodological Answer :

- HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals, ionization potential (), electron affinity (), and global reactivity descriptors (e.g., chemical hardness , electrophilicity index ). These parameters correlate with stability and charge-transfer potential .

- Discrepancies :

- λmax (UV-Vis) : Theoretical predictions of electronic transitions (TD-DFT) may deviate from experimental UV-Vis data due to solvent effects or approximations in the basis set.

- Bond Lengths/Angles : Minor differences between DFT-optimized geometries and XRD-derived structures arise from crystal packing forces or vibrational motion in solid-state measurements .

Q. What methodologies are employed to analyze the crystal packing and intermolecular interactions of this compound, and how do these factors influence its physicochemical properties?

- Methodological Answer :

- Single-Crystal XRD : Resolves the three-dimensional arrangement of molecules. For example, orthorhombic (e.g., Pbca) or monoclinic (e.g., P2/c) systems reveal packing motifs like π-π stacking or weak hydrogen bonds (C–H···O).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H, C···O contacts) contributing to lattice stability.

- Impact on Properties :

- Melting Point : Stronger intermolecular forces (e.g., hydrogen bonds) increase melting points.

- Solubility : Hydrophobic packing (e.g., aryl group stacking) reduces aqueous solubility .

Q. How can researchers design assays to evaluate the biological activity of this compound, and what structural features correlate with observed bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Use standardized protocols (e.g., agar diffusion, broth microdilution) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. Minimum inhibitory concentration (MIC) values are determined.

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups (e.g., methoxy) : Enhance activity by increasing electron density on the enone system, improving interaction with microbial enzymes.

- Planarity : The E-configuration and conjugated π-system facilitate intercalation into bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.